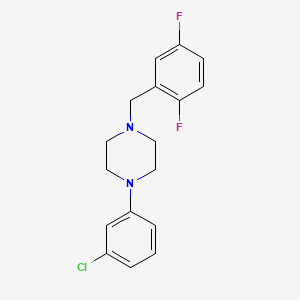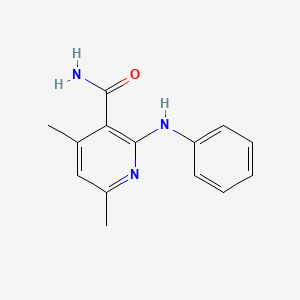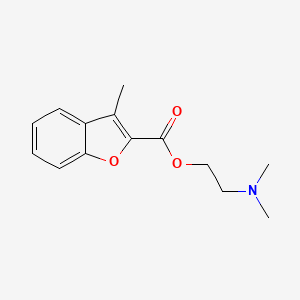
1-(3-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine
Übersicht
Beschreibung
1-(3-Chlorophenyl)-4-(2,5-difluorobenzyl)piperazine is a chemical compound with potential pharmaceutical applications. It belongs to the class of piperazine derivatives, which are known for their diverse chemical properties and biological activities. The compound is of interest due to its unique structure, incorporating chlorophenyl and difluorobenzyl groups attached to a piperazine ring.
Synthesis Analysis
The synthesis of similar piperazine derivatives typically involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis processes. A common approach for synthesizing chlorophenyl piperazine derivatives starts from chloro-nitrobenzene and piperazine, yielding moderate total yields (48.2%-53.3%) (Quan, 2006), (Li Ning-wei, 2005), (Li Ning-wei, 2006).
Molecular Structure Analysis
The structure of chlorophenyl piperazine derivatives is confirmed through spectroscopic methods such as FTIR, 1H NMR, and sometimes X-ray crystallography. These methods ensure the correct synthesis and structural integrity of the compound, revealing interactions like C—H…O and C—H…N within the molecule (Chen et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
1-(3-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine is a compound with potential applications in pharmaceuticals as an intermediate. Studies have focused on its synthesis and chemical structure confirmation. For example, Quan (2006) discussed the synthesis of a similar compound, 1-(2,3-dichlorophenyl)piperazine, from 2,6-dichloro-nitrobenzene and piperazine. The structural confirmation was achieved through IR and 1H-NMR techniques. Similarly, Ning-wei (2006) explored two synthetic methods for 1-(2,3-dichlorophenyl)piperazine, emphasizing quality and quantity in the final product (Quan, 2006) (Ning-wei, 2006).
Antimicrobial and Antitumor Activity
Piperazine derivatives, including compounds similar to 1-(3-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine, have shown promise in antimicrobial and antitumor applications. Patil et al. (2021) synthesized new piperazine derivatives and evaluated their antimicrobial activity against bacterial and fungal strains. One of the derivatives showed superior antimicrobial properties. Additionally, Yurttaş et al. (2014) investigated 1,2,4-triazine derivatives bearing piperazine amide moiety for potential anticancer activities against breast cancer cells, identifying promising antiproliferative agents (Patil et al., 2021) (Yurttaş et al., 2014).
Pharmacological Effects
The pharmacological effects of piperazine compounds have been extensively studied. Fuller et al. (1981) examined 1-(m-Chlorophenyl)piperazine, a known metabolite of the antidepressant drug trazodone, highlighting its potential contributions to the effects of trazodone. This study underscores the importance of understanding the pharmacological properties of piperazine derivatives in developing effective pharmaceuticals (Fuller et al., 1981).
Biological Evaluation and Drug Discovery
Piperazine compounds, including those similar to 1-(3-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine, have been subjects of interest in drug discovery and biological evaluations. Chen et al. (2007) discovered a piperazine derivative as an antagonist of the melanocortin-4 receptor, potentially useful for treating cachexia. This highlights the role of piperazine derivatives in developing new therapeutic agents (Chen et al., 2007).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF2N2/c18-14-2-1-3-16(11-14)22-8-6-21(7-9-22)12-13-10-15(19)4-5-17(13)20/h1-5,10-11H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVZWPDDSROPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)F)F)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-fluorophenyl)-4-piperidinyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5652697.png)
![5-{[(benzyloxy)carbonyl]oxy}nicotinic acid](/img/structure/B5652705.png)
![1-ethyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5652713.png)
![(2-methoxy-5-methylphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5652715.png)
![5-methoxy-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5652719.png)
![[(3aS*,9bS*)-2-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5652721.png)
![1-(4-fluorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5652727.png)

![2-{2-[3-methyl-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazine](/img/structure/B5652746.png)
![N-ethyl-5-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine](/img/structure/B5652761.png)


![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5652784.png)
![5-[5-(morpholin-4-ylcarbonyl)-2-furyl]isoquinoline](/img/structure/B5652792.png)